molecular formula C8H13N3O2S B12919033 N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 72926-23-9

N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12919033
CAS No.: 72926-23-9
M. Wt: 215.28 g/mol
InChI Key: KIXDHPCWNUQYOT-UHFFFAOYSA-N
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Description

N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (CAS 72926-23-9) is an organic compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, a nitrogen-containing heterocyclic framework of significant interest in medicinal and agricultural chemistry research . Studies on related 1,3,4-thiadiazoline compounds indicate that this chemical family possesses a broad spectrum of biological activities, which makes it a valuable scaffold for investigating new therapeutic agents . These activities include, but are not limited to, antimicrobial, anti-inflammatory, antitumor, and antiproliferative effects, as documented in scientific literature for various substituted 1,3,4-thiadiazoles . The compound's research value is further underscored by its well-defined crystalline structure, which facilitates studies in structure-activity relationships (SAR) and molecular modeling . Its mechanism of action, inferred from studies on analogous structures, often involves interaction with biological targets through hydrogen bonding and other intermolecular forces, which can be critical for inducing cell cycle arrest or inhibiting enzyme activity in experimental models . This makes it a pertinent compound for researchers in drug discovery and development, particularly for those focusing on designing novel anticancer and antimicrobial agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

72926-23-9

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N-(4-acetyl-5,5-dimethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C8H13N3O2S/c1-5(12)9-7-10-11(6(2)13)8(3,4)14-7/h1-4H3,(H,9,10,12)

InChI Key

KIXDHPCWNUQYOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide as an anticancer agent. A notable investigation involved synthesizing a series of thiadiazole derivatives and evaluating their cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The compound demonstrated promising results with IC50 values of 4.37 μM and 8.03 μM for HepG-2 and A-549 cells, respectively .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Molecular docking studies have indicated strong binding affinities to DHFR, suggesting that this compound may disrupt DNA synthesis in cancer cells .

Agricultural Applications

Pesticidal Properties

This compound has also been investigated for its pesticidal properties. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal activity against various agricultural pests. The structural characteristics of this compound enhance its efficacy as an insecticide by interfering with the nervous system of target pests .

Fungicidal Activity

In addition to insecticidal properties, compounds similar to this compound have shown fungicidal activity. Studies have demonstrated that these compounds can inhibit fungal growth in crops, providing an alternative to traditional fungicides that may have harmful environmental impacts .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials. Research has focused on developing polymer composites that incorporate this compound to improve performance in various applications ranging from coatings to structural materials .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG-24.37DHFR Inhibition
N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-y)acetamideA-5498.03DHFR Inhibition

Table 2: Agricultural Efficacy

Application TypeTarget OrganismEfficacy
InsecticideVarious PestsHigh
FungicideFungal PathogensModerate

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl or sulfamoyl substituents (e.g., acetazolamide) enhance pharmacological activity but reduce thermal stability compared to the acetyl-dimethyl variant .
  • Synthesis : Most derivatives, including the target compound, are synthesized via acetic anhydride-mediated acetylation. However, reaction times and yields vary; for example, compound 16 (naphthofuran-substituted) requires 3 hours of reflux for 60% yield , while diphenyl-substituted analogs need 20 hours .

Spectroscopic and Computational Comparisons

  • NMR Data : The target compound’s methyl groups (δ 2.01–2.31 ppm in ¹H NMR) are upfield-shifted compared to ethylthio derivatives (e.g., 5g: δ 1.25–1.35 ppm for ethyl groups) due to electron-withdrawing acetyl effects .
  • DFT Studies : Bond lengths (C–N: 1.34–1.38 Å; C–S: 1.73–1.76 Å) and angles (N–C–S: ~121°) in the target compound correlate with experimental X-ray data, validating its optimized geometry . Derivatives like acetazolamide show longer C–S bonds (1.81 Å) due to sulfamoyl electronegativity .

Crystallographic and Thermodynamic Differences

  • Packing Motifs: The target compound’s monoclinic lattice features C–H···O and N–H···O interactions, while fluorophenyl-substituted analogs (e.g., ) exhibit C–H···F stabilization.
  • Thermal Stability : Melting points for methylthio derivatives (e.g., 5f: 158–160°C) are lower than those of bulkier analogs (e.g., 5j: 138–140°C), reflecting substituent-driven lattice energy differences .

Biological Activity

N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8H13N3O2S
Molecular Weight189.26 g/mol
IUPAC NameThis compound
CAS Registry Number802379

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetic anhydride. This process allows for the introduction of the acetyl group at the nitrogen site of the thiadiazole ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In particular:

  • Caspase Inhibition: The compound has been identified as a caspase-3 inhibitor. Caspases are crucial in the apoptosis pathway; thus, inhibition can lead to reduced cancer cell proliferation .
  • Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
    • HepG2 Cells: Exhibited IC50 values indicating effective growth inhibition .
    • A549 Cells: Showed reduced viability upon treatment with this compound .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported moderate to good activity against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.34
Escherichia coli15.67
Bacillus subtilis10.45

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition: By binding to active sites of specific enzymes (e.g., caspases), it prevents substrate cleavage and subsequent apoptotic signaling.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest at the G2/M phase in cancer cells through modulation of key regulatory proteins .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Study on Anticancer Activity: A study published in MDPI reported that derivatives similar to this compound showed promising anticancer activity with IC50 values ranging from 0.25 µM to 48 µM across various cancer types .
  • Antimicrobial Efficacy Study: Another research article highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria with MIC values demonstrating its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be monitored?

The compound is typically synthesized via cyclization of thiosemicarbazone derivatives in acetic anhydride under reflux (118–120°C for 20 hours). Reaction progress is monitored by TLC using benzene:ethyl acetate (6:4 v/v). Post-reaction, the product is isolated by ice-water quenching, filtration, and recrystallization from ethanol . Key parameters include temperature control and stoichiometric ratios to avoid side products.

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative (N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823° . Data collection involves MoKα radiation (λ = 0.71073 Å) and refinement using programs like SHELXL .

Q. How is the biological activity of thiadiazole derivatives assessed in preliminary studies?

Standard assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antifungal activity : Agar diffusion methods against Candida species.
  • Antioxidant activity : DPPH radical scavenging assays .

Q. What spectroscopic methods validate the compound’s purity and structure?

  • NMR : 1^1H and 13^13C NMR confirm functional groups and regiochemistry.
  • IR : Peaks at ~1650–1700 cm⁻¹ indicate acetyl and amide carbonyl groups.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 281.31 for C₁₂H₁₂FN₃O₂S derivatives) .

Q. How are crystal packing interactions analyzed in thiadiazole derivatives?

Intermolecular interactions (e.g., hydrogen bonds, π-stacking) are visualized using ORTEP-3 or WinGX. For example, inversion dimers linked via N–H···O bonds (R₂²(8) motif) and 3D networks along the b-axis are common .

Advanced Research Questions

Q. How are nonplanar ring conformations quantified in thiadiazole derivatives?

Cremer-Pople puckering parameters analyze out-of-plane displacements. For a 5-membered thiadiazole ring, amplitude (q) and phase angle (φ) are calculated using atomic coordinates. Software like PLATON or SHELXPRO automates this analysis .

Q. What computational methods predict the compound’s pharmacodynamic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., EGFR, tubulin).
  • QSAR : Substituent effects (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) correlate with bioactivity using Hammett constants .

Q. How are crystallographic data inconsistencies resolved during refinement?

Discrepancies in thermal parameters or occupancy are addressed via:

  • TWINABS : For twinned crystals.
  • SHELXL constraints : Restraints on bond lengths/angles for disordered regions .

Q. What strategies improve regioselectivity in thiadiazole cyclization?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 20 hours).
  • Catalytic additives : p-TSA enhances cyclization efficiency .

Q. How do substituents influence the compound’s supramolecular architecture?

Electron-withdrawing groups (e.g., -F) enhance hydrogen bonding, while bulky substituents (e.g., isobutyl) induce steric hindrance, altering packing motifs. Comparative studies of derivatives (e.g., 4-fluorophenyl vs. 4-hydroxyphenyl) reveal these trends .

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